
5-Chloro-3-(3,5-difluorophenyl)-1,2,4-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-3-(3,5-difluorophenyl)-1,2,4-thiadiazole is a chemical compound with the molecular formula C9H4ClF2NO . It is a solid substance and has a molecular weight of 215.59 .
Molecular Structure Analysis
The molecular structure of 5-Chloro-3-(3,5-difluorophenyl)-1,2,4-thiadiazole is characterized by the presence of a thiadiazole ring substituted with a chloro group at the 5th position and a 3,5-difluorophenyl group at the 3rd position . The InChI code for this compound is 1S/C9H4ClF2NO/c10-9-4-8 (13-14-9)5-1-6 (11)3-7 (12)2-5/h1-4H .Physical And Chemical Properties Analysis
5-Chloro-3-(3,5-difluorophenyl)-1,2,4-thiadiazole is a solid substance . It has a boiling point of 308.7±37.0C at 760 mmHg . Its solubility is classified as soluble, with a Log S (ESOL) of -3.7 .Applications De Recherche Scientifique
Structure and Electronic Properties
- Structural Analysis : The structure of thiadiazole compounds, similar to 5-Chloro-3-(3,5-difluorophenyl)-1,2,4-thiadiazole, has been studied using techniques like FT-IR, NMR, HRMS, and X-ray diffraction. These studies help in understanding the crystal and molecular structure, which is crucial for their applications in different fields (Kerru et al., 2019).
Corrosion Inhibition
- Inhibiting Corrosion : Certain thiadiazole derivatives have been investigated for their effectiveness in preventing corrosion of metals. They have shown promising results as corrosion inhibitors, which is significant for extending the life of metals in corrosive environments (Bentiss et al., 2007).
Antimicrobial Applications
- Antimicrobial Properties : Thiadiazole derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds have shown moderate activity against various pathogenic bacterial and fungal strains, making them potential candidates for antimicrobial applications (Sah et al., 2014).
Antiviral Activity
- Antiviral Uses : Studies have shown that thiadiazole sulfonamides possess anti-viral properties, especially against tobacco mosaic virus. This suggests their potential in developing antiviral agents (Chen et al., 2010).
Corrosion Protection and Computational Analysis
- Corrosion Protection and Computational Studies : Research has been conducted on thiadiazole derivatives for their ability to protect against corrosion, supported by computational methods like Density Functional Theory (DFT) calculations and molecular dynamics simulations. These studies help in understanding the interaction between these compounds and metal surfaces, enhancing their application in corrosion protection (Kaya et al., 2016).
Organic Semiconductor Applications
- Use in Organic Semiconductors : Thiadiazole compounds have been implemented in the creation of organic semiconductors. These materials are crucial for applications in transistors, solar cells, photodetectors, and thermoelectrics, demonstrating the versatility of thiadiazoles in electronic applications (Chen et al., 2016).
Insecticidal Properties
- Insecticidal Activities : Some thiadiazole derivatives have been synthesized and evaluated for their efficacy as insecticides. This is particularly relevant in agricultural applications for controlling pests and improving crop protection (Ismail et al., 2021).
Safety And Hazards
Propriétés
IUPAC Name |
5-chloro-3-(3,5-difluorophenyl)-1,2,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF2N2S/c9-8-12-7(13-14-8)4-1-5(10)3-6(11)2-4/h1-3H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REEYZNQDZUQGPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C2=NSC(=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-(3,5-difluorophenyl)-1,2,4-thiadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5-dimethyl-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2717117.png)
![N-[(1-Carbamoylcyclopentyl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2717118.png)
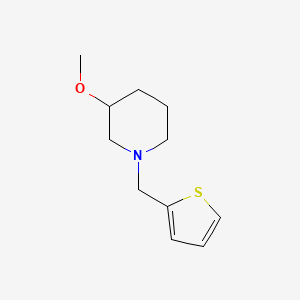
![2-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)butanamide](/img/structure/B2717120.png)
![(E)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2717121.png)
![4-Oxo-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]chromene-2-carboxamide](/img/structure/B2717122.png)
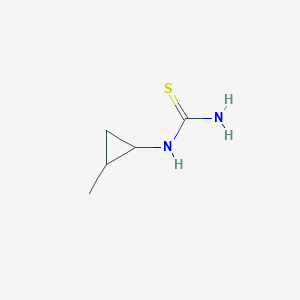
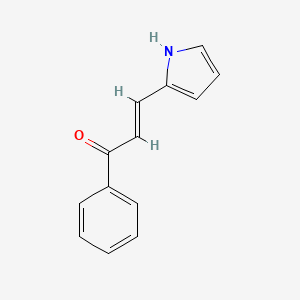
![2-[8-(Cyclohexylamino)-1,3-dimethyl-2,6-dioxopurin-7-yl]acetic acid](/img/structure/B2717127.png)
![2-(1-((3'-methyl-[1,1'-biphenyl]-4-yl)sulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B2717129.png)
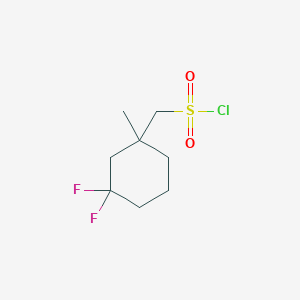
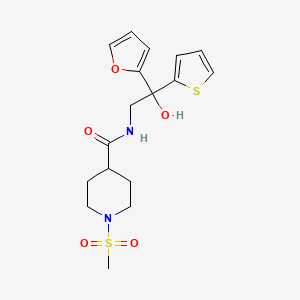
![2-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-phenethylacetamide](/img/structure/B2717136.png)
![1-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-3-(thiophen-2-ylmethyl)urea](/img/structure/B2717137.png)